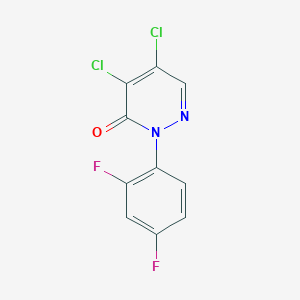

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one, also known as DCDFPP, is a novel compound developed by scientists in the field of organic chemistry. It is a heterocyclic compound that is used in various scientific applications, such as in synthetic organic chemistry, medicinal chemistry, and biochemistry. The synthesis of DCDFPP is relatively simple, and the compound has several interesting properties that make it useful in various scientific fields.

Scientific Research Applications

Synthesis and Crystallographic Analysis

Researchers have developed solvent-free synthesis methods for fluorinated pyridazinone derivatives, utilizing microwave irradiation to achieve efficient reaction times and yields. These methods not only streamline the synthesis process but also offer a greener alternative to traditional solvent-based reactions. Crystallographic analyses of these derivatives provide valuable insights into their structural properties, facilitating further application in medicinal chemistry and material science (Sowmya et al., 2013).

Anticonvulsant and Muscle Relaxant Activities

Certain derivatives of pyridazin-3(2H)-one have been evaluated for their anticonvulsant and muscle relaxant activities. These studies are crucial for identifying potential therapeutic agents. The synthesized compounds demonstrated promising results in preclinical models, underscoring the potential of pyridazinone derivatives in developing new treatments for neurological disorders (Sharma et al., 2013).

Antibacterial and Antipathogenic Properties

The antibacterial and antipathogenic effects of new thiourea derivatives, including those with a pyridazinone scaffold, have been explored. These compounds exhibited significant activity against bacteria known for forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of pyridazinone derivatives as a basis for developing new antimicrobial agents with antibiofilm properties, addressing a critical need in the fight against antibiotic-resistant bacterial infections (Limban et al., 2011).

Chemical Modifications and Derivative Synthesis

Further research has focused on the development of novel synthetic pathways to access a wide range of pyridazinone derivatives. These studies are instrumental in expanding the chemical space of pyridazinone-based compounds, enabling the exploration of their potential in various applications, from drug discovery to materials science. Sequential nucleophilic substitution reactions, for example, have been employed to synthesize polysubstituted pyridazinones, demonstrating the versatility of the pyridazinone core in organic synthesis (Pattison et al., 2009).

properties

IUPAC Name |

4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F2N2O/c11-6-4-15-16(10(17)9(6)12)8-2-1-5(13)3-7(8)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDLGQEIIBOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one | |

CAS RN |

107360-91-8 |

Source

|

| Record name | 4,5-dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)

![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)

![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide](/img/structure/B2595257.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2595268.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)